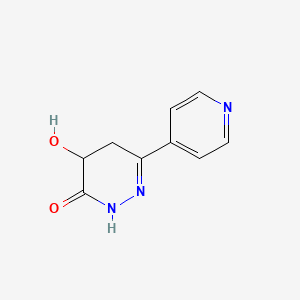
4,5-Dihydro-4-hydroxy-6-(4-pyridinyl)-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dihydro-4-hydroxy-6-(4-pyridinyl)-3(2H)-pyridazinone is a heterocyclic compound that contains both pyridazinone and pyridine rings. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-4-hydroxy-6-(4-pyridinyl)-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a hydrazine derivative with a pyridine-containing aldehyde or ketone, followed by cyclization and oxidation steps.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Various substitution reactions can occur, especially on the pyridine ring, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyridine ring.
科学研究应用
Chemistry
In chemistry, 4,5-Dihydro-4-hydroxy-6-(4-pyridinyl)-3(2H)-pyridazinone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicine, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, these compounds could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4,5-Dihydro-4-hydroxy-6-(4-pyridinyl)-3(2H)-pyridazinone would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 4-Hydroxy-6-(4-pyridinyl)-3(2H)-pyridazinone
- 4,5-Dihydro-6-(4-pyridinyl)-3(2H)-pyridazinone
- 4,5-Dihydro-4-hydroxy-3(2H)-pyridazinone
Uniqueness
4,5-Dihydro-4-hydroxy-6-(4-pyridinyl)-3(2H)-pyridazinone is unique due to the presence of both hydroxyl and pyridinyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
147849-83-0 |
|---|---|
分子式 |
C9H9N3O2 |
分子量 |
191.19 g/mol |
IUPAC 名称 |
5-hydroxy-3-pyridin-4-yl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H9N3O2/c13-8-5-7(11-12-9(8)14)6-1-3-10-4-2-6/h1-4,8,13H,5H2,(H,12,14) |
InChI 键 |
QJMODIMTNJEKQS-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)NN=C1C2=CC=NC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


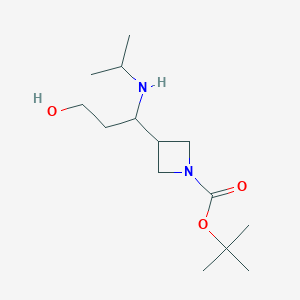
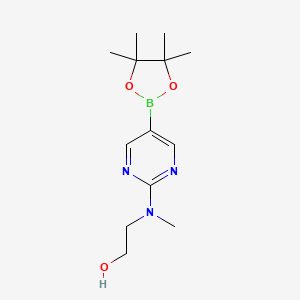
![5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde](/img/structure/B13964799.png)
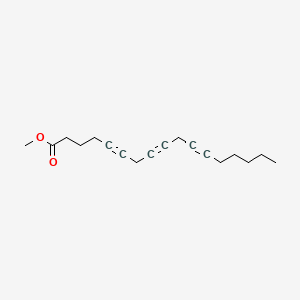
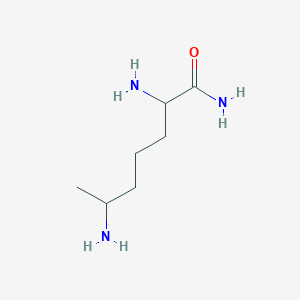
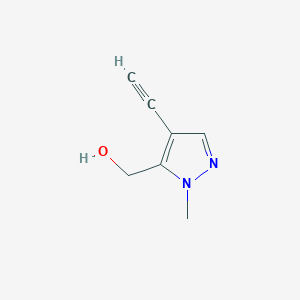
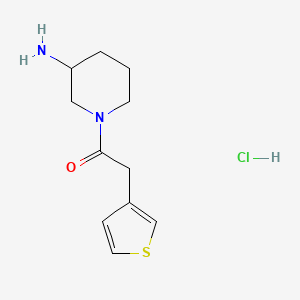
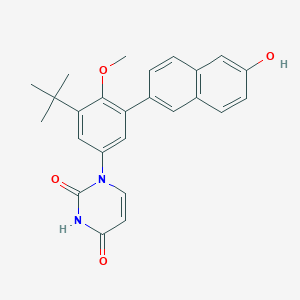
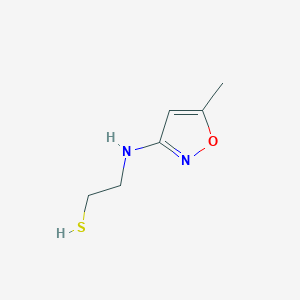
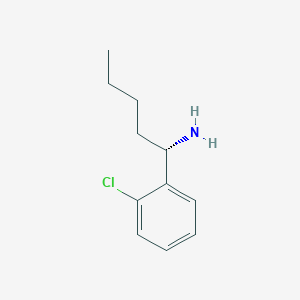
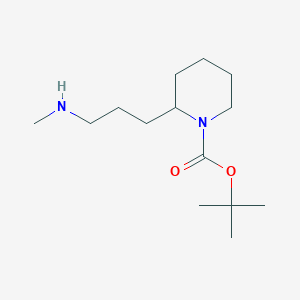
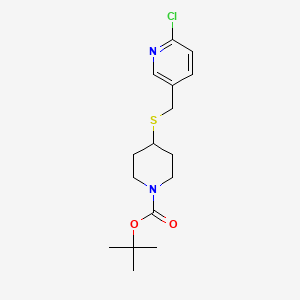
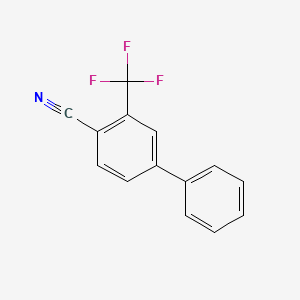
![2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964861.png)
